3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Overview
Description
3,4-Dihydro-2H-pyrano[3,2-b]pyridine is a chemical compound with the molecular formula C8H9NO . It is a yellow liquid and has a molecular weight of 135.16 g/mol .
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine has been reported in several studies . For example, one study described a highly practical and efficient preparation of pyrano pyran derivatives via an ionic liquid mediated and promoted multi-component reaction of aldehyde, 4-hydroxy-pyridin-2 (1H)-one or 4-hydroxy-2-pyranone, and malononitrile .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine can be represented by the InChI code: 1S/C8H9NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1,4-5H,2-3,6H2 . The canonical SMILES representation is: C1CC2=C(C=CC=N2)OC1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine include a molecular weight of 135.16 g/mol , a topological polar surface area of 22.1 Ų , and a complexity of 116 . The compound is a yellow liquid .
Scientific Research Applications
Specific Scientific Field
This compound is used in the field of neuroimaging , specifically in Positron Emission Tomography (PET) imaging .
Summary of the Application
The compound “3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is being explored as a class of negative allosteric modulators (NAMs) for PET imaging of metabotropic glutamate receptor 2 (mGluR2) . mGluR2 has been extensively studied as a therapeutic target for several brain disorders, such as schizophrenia, depression, and Alzheimer’s disease .
Methods of Application or Experimental Procedures
The lead compound 5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide exhibited the most potent mGluR2 functional activity (IC50 = 6.0 nM) in a glutamate-induced calcium mobilization assay . Both compounds were evaluated for their functional affinities against mGluR2 using cAMP GloSensor assays in mGluR2-expressing HEK 293 cells .
Results or Outcomes Obtained
In the same cAMP GloSensor assay, compound 1 had a similar functional affinity as that of compound 2 with a mean Ki value of 59 nM and 63 nM, respectively .
Application in Green Chemistry
Specific Scientific Field
This compound is used in the field of Green Chemistry .
Summary of the Application
“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is used in the synthesis of pyrano[2,3-b]pyridine derivatives using microwave or solar energy . These derivatives are an important class of heterocyclic compounds due to their biological activities such as antitumor and antibacterial .
Methods of Application or Experimental Procedures
A one-pot multicomponent protocol is designed for the synthesis of pyrano[2,3-b]pyridone derivatives by reaction of equimolar amounts of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes and malononitrile, using both microwave heating and solar thermal energy in aqueous EtOH (50%) in the presence of a catalytic amount of K2CO3 .
Results or Outcomes Obtained
The products were obtained in 84–90% yields in 10–20 min by microwave heating, and in 90–96% yields in 2–3 h using solar energy .
Application in Organic Synthesis
Specific Scientific Field
This compound is used in the field of Organic Synthesis .
Summary of the Application
“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” can be used as a reactant to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid . Furthermore, diverse 6-fluoro-3,4-dihydro-2H-pyrans have been prepared through derivatization of the cross-coupling products in a single step .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the sources .
Results or Outcomes Obtained
The specific results or outcomes obtained are not provided in the sources .
Application in Synthesis of Pyranoquinoline Derivatives
Specific Scientific Field
This compound is used in the field of Organic Chemistry .
Summary of the Application
“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is used in the synthesis of pyranoquinoline and benzoquinoline derivatives . These derivatives are synthesized via a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzoquinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .
Methods of Application or Experimental Procedures
The synthesis involves two processes of C–C bond formation (Michael addition) and intramolecular cyclization (by the attack of the oxygen atom of active methylene compounds) .
Results or Outcomes Obtained
The products were obtained in excellent yields (65–98%) .
Application in Synthesis of Dihydropyran Derivatives
Specific Scientific Field
This compound is used in the field of Organic Chemistry .
Summary of the Application
“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” can be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the source .
Results or Outcomes Obtained
The specific results or outcomes obtained are not provided in the source .
Application in Synthesis of Pyranopyrimidine Derivatives
Specific Scientific Field
This compound is used in the field of Organic Chemistry .
Summary of the Application
“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is used in the synthesis of pyranopyrimidine derivatives .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the source .
Results or Outcomes Obtained
The specific results or outcomes obtained are not provided in the source .
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1,4-5H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNARZJQXBMWIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500040 | |
Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-pyrano[3,2-b]pyridine | |
CAS RN |
70381-92-9 | |
Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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